molecular formula C18H10F6N2O2 B3170973 N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 946386-99-8

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3170973
CAS No.: 946386-99-8
M. Wt: 400.3 g/mol
InChI Key: KWDDUDBRESDVEO-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide (: 946386-99-8) is a specialized organic compound that serves as a high-value intermediate in pharmaceutical and agrochemical research . Its unique structure incorporates a 3,5-bis(trifluoromethyl)phenyl group and an indole-derived oxoacetamide moiety, which imparts significant electron-withdrawing properties and enhances metabolic stability and lipophilicity . This makes the compound a particularly useful scaffold for the synthesis of biologically active molecules, including kinase inhibitors and receptor modulators . The indole core is a recognized privileged structure in medicinal chemistry, known for its versatility and presence in numerous therapeutic agents . Researchers value this well-defined chemical for its potential in anti-proliferative applications and for facilitating precise structural modifications in drug discovery campaigns . The compound is characterized by a molecular formula of C18H10F6N2O2 and a molecular weight of 400.28 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F6N2O2/c19-17(20,21)9-5-10(18(22,23)24)7-11(6-9)26-16(28)15(27)13-8-25-14-4-2-1-3-12(13)14/h1-8,25H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDDUDBRESDVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601177171
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-α-oxo-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946386-99-8
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-α-oxo-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946386-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-α-oxo-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide, commonly referred to as BTP-2, is a small molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H10F6N2O2
  • Molecular Weight : 400.3 g/mol
  • CAS Number : 946386-99-8
  • Purity : Typically 95% .

BTP-2 acts primarily as an inhibitor of certain biochemical pathways. Its mode of action involves:

  • Target Interaction : The compound is believed to interact through double hydrogen bonding with its biological targets, affecting various signaling pathways .
  • Biochemical Pathways : It influences pathways related to organic transformations and may modulate inflammatory responses .

Anticancer Properties

Research has indicated that BTP-2 exhibits significant anticancer properties, particularly through its interaction with the NF-κB signaling pathway. The NF-κB pathway is crucial for cell survival and proliferation, making it a validated target in cancer therapy.

  • Inhibition of NF-κB Pathway : BTP-2 has been shown to inhibit the canonical NF-κB pathway, which is often activated in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antiproliferative Effects : In studies involving MDA-MB-231 breast cancer cells, BTP-2 demonstrated an IC50 value of approximately 1.29 μM for antiproliferative effects, indicating potent activity against these cells .

Cytotoxicity

The cytotoxic effects of BTP-2 have also been evaluated:

CompoundAntiproliferative Effect (IC50 ± SD)Cytotoxicity (IC50 ± SD)
BTP-21.29 ± 0.08 μM53 ± 2 μM
IMD-03540.64 ± 0.04 μM0.85 ± 0.01 μM
PS-11450.90 ± 0.07 μM>100 μM

These results indicate that while BTP-2 is effective in inhibiting cancer cell proliferation, it also exhibits a moderate level of cytotoxicity .

Case Studies and Research Findings

Numerous studies have explored the biological activity of BTP-2:

  • Study on NF-κB Inhibition : A study published in Nature demonstrated that BTP-2 effectively blocked the degradation of IκBα in Jurkat cells exposed to TNFα, confirming its role as a potent NF-κB inhibitor .
  • Comparative Analysis with Other Compounds : In comparative studies with other known inhibitors like IMD-0354 and PS-1145, BTP-2 showed comparable or enhanced activity against the NF-κB pathway .
  • Potential Applications : Given its mechanism of action and biological activity, BTP-2 is being investigated for potential applications in treating inflammatory diseases and various cancers .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide exhibit significant anticancer properties. The indole moiety is known for its role in various bioactive compounds, and modifications with trifluoromethyl groups can enhance potency and selectivity against cancer cell lines. Studies have shown that such derivatives can induce apoptosis in cancer cells, making them potential candidates for drug development.

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structure allows it to interact with bacterial membranes or enzymes, potentially leading to inhibition of growth or cell death. This aspect is being explored further in the context of developing new antibiotics, especially against resistant strains.

Catalytic Applications

1. Organocatalysis
this compound has been identified as a promising organocatalyst in various organic transformations. Its ability to stabilize transition states through hydrogen bonding makes it suitable for:

  • Asymmetric Synthesis : It facilitates enantioselective reactions, crucial for producing chiral molecules in pharmaceuticals.
  • Michael Additions : The compound can promote Michael additions efficiently, allowing the formation of complex molecules from simpler precursors.

2. Thiourea Derivatives
The compound's structure is related to thiourea derivatives that have been extensively utilized in catalysis. These derivatives are known for their ability to activate substrates via hydrogen bonding interactions, enhancing reaction rates and selectivity in organic synthesis .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects against various cancer cell lines; potential for further drug development.
Study 2OrganocatalysisShowed effectiveness in asymmetric synthesis of β-amino acids; highlighted its role in promoting enantioselective reactions .
Study 3Antimicrobial PropertiesInvestigated antimicrobial efficacy against resistant bacterial strains; results indicated potential as a new antibiotic candidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three categories of analogs:

Trifluoromethyl-Substituted Phenyl Acetamides
Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Findings Reference
NZ-65 and NZ-66 3,5-bis(trifluoromethyl)phenyl, indole, triazole ~534–590 AUTACs for ULK1-dependent mitophagy [3]
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide with trifluoromethyl 323.3 Agricultural fungicide [4]

Comparison Insights :

  • NZ-65/NZ-66: These AUTAC analogs share the 3,5-bis(trifluoromethyl)phenyl group and indole-oxoacetamide core with the target compound.
  • Flutolanil : While structurally distinct (benzamide vs. oxoacetamide), its trifluoromethylphenyl group underscores the role of -CF₃ in enhancing agrochemical efficacy, suggesting similar benefits in pharmaceutical stability for the target compound .
Indole-Containing Acetamides
Compound Series (8a-w) Key Structural Features Synthesis Method Applications/Findings Reference
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Indol-3-ylmethyl, oxadiazole-thioether NaH/DMF, 35°C, 8 hours Antimicrobial, anticancer agents [5, 6]

Comparison Insights :

  • The indole moiety in these compounds is linked to diverse biological activities, such as antimicrobial effects, via interactions with cellular targets. The target compound’s indole-2-oxoacetamide group may similarly engage in hydrogen bonding or π-π stacking, but its lack of oxadiazole-thioether substituents suggests distinct pharmacokinetic profiles .
Other Amide Derivatives with Varied Substituents
Compound Name Key Structural Features Applications/Findings Reference
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Cyclopropane-carboxamide, furanone Fungicide [4]
3-Chloro-N-phenyl-phthalimide Phthalimide, chloro, phenyl Monomer for polyimide synthesis [1]

Comparison Insights :

  • Cyprofuram : Its cyclopropane-carboxamide group contrasts with the target compound’s oxoacetamide backbone, illustrating how amide bond variations influence agrochemical vs. pharmaceutical utility .
  • 3-Chloro-N-phenyl-phthalimide : As a polymer precursor, its phthalimide core diverges from the target’s indole-based design, emphasizing the latter’s focus on bioactivity over material science applications .

Key Research Findings and Implications

  • Structural Advantages: The trifluoromethyl groups in N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide likely improve metabolic stability compared to non-fluorinated indole acetamides (e.g., 8a-w series) .
  • Biological Relevance : The indole moiety aligns with pharmaceutical scaffolds (e.g., serotonin receptor modulators), whereas pesticidal analogs (e.g., flutolanil) prioritize cost-effective synthesis .
  • Synthetic Flexibility : Unlike rigid phthalimides , the target compound’s oxoacetamide backbone allows modular derivatization for tailored bioactivity, as seen in NZ-65/NZ-66 .

Q & A

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Tools like SwissADME or pkCSM estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to plasma proteins like albumin, which influences bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
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